Enhanced Predicted Lipophilicity (LogP) Compared to the Parent Unsubstituted Acetamide Scaffold
953203-93-5 carries both a 3-methoxy and a 3-methyl substituent on its two aryl rings, which collectively elevate its predicted LogP relative to the unsubstituted 2-(5-phenylisoxazol-3-yl)-N-phenylacetamide core. The computed ACD/LogP for 953203-93-5 is 3.58, compared to 2.15 for the fully unsubstituted core scaffold, representing a ΔLogP of +1.43 . This magnitude of lipophilicity increase can advantageously alter membrane permeability and plasma protein binding profiles, distinguishing it from more polar, less decorated analogs when oral or cellular activity is sought.
| Evidence Dimension | Predicted partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 3.58 (953203-93-5) |
| Comparator Or Baseline | LogP = 2.15 for 2-(5-phenylisoxazol-3-yl)-N-phenylacetamide (unsubstituted core) |
| Quantified Difference | ΔLogP = +1.43 (increased lipophilicity) |
| Conditions | In silico prediction using ACD/Labs Percepta; validated against experimental LogP for related 3,5-disubstituted isoxazoles [1] |
Why This Matters
Improved predicted LogP correlates with enhanced passive membrane permeability, making 953203-93-5 a more suitable candidate than the unsubstituted core for cell-based phenotypic screens where intracellular target engagement is required.
- [1] Bhagat SS, et al. Synthesis, characterization, and biological evaluation of some new isoxazole derivatives. J Chem Pharm Res. 2015;7(4):1388-1396. (Provides experimental LogP validation for related 3,5-disubstituted isoxazoles.) View Source
